molecular formula C9H12ClN B13454878 2-(3-Chloro-5-methylphenyl)ethanamine

2-(3-Chloro-5-methylphenyl)ethanamine

Cat. No.: B13454878
M. Wt: 169.65 g/mol
InChI Key: KGMZKAVTFDVSBR-UHFFFAOYSA-N
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Description

2-(3-chloro-5-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12ClN It is a derivative of phenylethylamine, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-5-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-5-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 3-chloro-5-methylbenzaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a suitable catalyst.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(3-chloro-5-methylphenyl)ethan-1-amine may involve large-scale reductive amination processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-5-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Various substituted phenylethylamines

Scientific Research Applications

2-(3-chloro-5-methylphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 2-(3-chloro-5-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-2-methylphenyl)ethan-1-amine
  • 2-(4-chloro-3-methylphenyl)ethan-1-amine
  • 2-(2-chloro-5-methylphenyl)ethan-1-amine

Uniqueness

2-(3-chloro-5-methylphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs. The position of the chlorine and methyl groups can influence the compound’s interaction with molecular targets, leading to distinct pharmacological profiles.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2-(3-chloro-5-methylphenyl)ethanamine

InChI

InChI=1S/C9H12ClN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2-3,11H2,1H3

InChI Key

KGMZKAVTFDVSBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)CCN

Origin of Product

United States

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